Cas no 62396-48-9 ((tert-Butoxycarbonyl)-D-aspartic acid)

(tert-Butoxycarbonyl)-D-aspartic acid 化学的及び物理的性質
名前と識別子
-
- Boc-D-Aspartic acid
- N-(tert-Butoxycarbonyl)-D-aspartic acid
- Boc-D-Asp-OH
- BOC-D-ASP BR
- N-Boc-D-aspartic Acid
- N-Boc-D-Asp
- N-tert-butoxycarbonyl-D-aspartic acid
- tert-Butyloxycarbonyl-D-aspartic acid
- D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
- Boc-D-Asparticacid
- N-Boc-L-aspartic Acid
- PubChem12159
- N-t-boc-d-aspartic acid
- KSC494C3P
- KM0608
- (tert-Butoxycarbonyl)-D-aspartic acid
- AM81587
- AB07212
- MFCD00798618
- Boc-L-Asp-OH
- AKOS015838058
- HY-42067
- DTXSID80427332
- SCHEMBL1486220
- EN300-1589600
- D-Aspartic acid,N-[(1,1-dimethylethoxy)carbonyl]-
- DS-15836
- CS-0020433
- AC-24121
- AC-24123
- (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid
- Q-101670
- N-[(1,1-dimethylethoxy)carbonyl]-D-aspartic acid
- A833758
- N-Boc-D-asparticAcid
- B2965
- 62396-48-9
- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOIC ACID
- C9H15NO6
- DB-022776
- KAJBMCZQVSQJDE-RXMQYKEDSA-N
-
- MDL: MFCD00798618
- インチ: 1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1
- InChIKey: KAJBMCZQVSQJDE-RXMQYKEDSA-N
- ほほえんだ: O(C(N([H])[C@@]([H])(C(=O)O[H])C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 233.09000
- どういたいしつりょう: 233.08993720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 113
じっけんとくせい
- 色と性状: 白色結晶粉末。
- 密度みつど: 1.302
- ふってん: 377.4℃ at 760 mmHg
- フラッシュポイント: 182.1 °C
- 屈折率: 5.3 ° (C=1, MeOH)
- PSA: 112.93000
- LogP: 0.82990
- ようかいせい: まだ確定していません。
(tert-Butoxycarbonyl)-D-aspartic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028038-1g |
(tert-Butoxycarbonyl)-D-aspartic acid |
62396-48-9 | 98% | 1g |
¥36 | 2024-05-22 | |
eNovation Chemicals LLC | D506042-10g |
Boc-D-Aspartic acid |
62396-48-9 | 97% | 10g |
$380 | 2023-09-03 | |
eNovation Chemicals LLC | D506042-25g |
Boc-D-Aspartic acid |
62396-48-9 | 97% | 25g |
$150 | 2024-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62820-5g |
N-Boc-D-aspartic acid, 98% |
62396-48-9 | 98% | 5g |
¥1660.00 | 2023-03-15 | |
eNovation Chemicals LLC | D913861-100g |
N-Boc-D-aspartic Acid |
62396-48-9 | 97% | 100g |
$230 | 2023-09-03 | |
TRC | B621310-50g |
N-Boc-D-aspartic Acid |
62396-48-9 | 50g |
$ 1000.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98660-25g |
(tert-Butoxycarbonyl)-D-aspartic acid |
62396-48-9 | 25g |
¥2288.0 | 2021-09-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842642-5g |
Boc-D-Asp-OH |
62396-48-9 | 97% | 5g |
¥81.00 | 2022-10-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62820-25g |
N-Boc-D-aspartic acid, 98% |
62396-48-9 | 98% | 25g |
¥6667.00 | 2023-03-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VE746-1g |
(tert-Butoxycarbonyl)-D-aspartic acid |
62396-48-9 | 98% | 1g |
57CNY | 2021-05-10 |
(tert-Butoxycarbonyl)-D-aspartic acid 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
(tert-Butoxycarbonyl)-D-aspartic acidに関する追加情報
tert-Butyloxycarbonyl-D-Aspartic Acid (CAS No: 62396-48-9)
The compound tert-butyl oxycarbonyl-D-aspartic acid, also known by its CAS number 62396-48-9, is a significant molecule in the field of organic chemistry and biochemistry. This compound is widely recognized for its role as a building block in peptide synthesis and its applications in various biochemical studies. The structure of this compound comprises a D-aspartic acid moiety, which is a chiral amino acid, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amine functionality during the synthesis process.
The synthesis of tert-butyl oxycarbonyl-D-aspartic acid typically involves the reaction of D-aspartic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as pyridine or N-methylmorpholine. This reaction selectively protects the amine group of D-aspartic acid, yielding the Boc-protected derivative. The reaction conditions are optimized to ensure high yields and purity, making this compound suitable for use in demanding applications such as solid-phase peptide synthesis (SPPS) and other chemical transformations.
In recent years, there has been a growing interest in the use of chiral amino acids like D-aspartic acid in drug discovery and development. The incorporation of chiral centers into drug molecules is crucial for achieving the desired pharmacokinetic and pharmacodynamic properties. The Boc protection strategy has been extensively studied and refined to ensure compatibility with various synthetic protocols, including those involving sensitive functional groups or stereochemically demanding reactions.
One of the most notable applications of tert-butyl oxycarbonyl-D-aspartic acid is in the field of peptide therapeutics. Peptides are increasingly being explored as potential drug candidates due to their high specificity and efficacy in targeting various disease states. The use of Boc-protected amino acids allows for precise control over the sequence and stereochemistry of peptide chains, which is essential for achieving the desired biological activity.
Recent studies have also highlighted the potential of this compound in enantioselective synthesis and asymmetric catalysis. The presence of the Boc group enables chemists to perform stereoselective reactions with high efficiency, leading to the formation of enantiomerically pure compounds. This has significant implications for the development of chiral drugs, which often require high enantiomeric excess to ensure safety and efficacy.
In addition to its role in peptide synthesis, tert-butyl oxycarbonyl-D-aspartic acid has found applications in materials science and nanotechnology. For instance, it has been used as a precursor for the synthesis of biodegradable polymers and nanoparticles, which are being explored for drug delivery applications. The ability to control the stereochemistry and functional groups during polymer synthesis makes this compound a valuable tool in this emerging field.
The importance of this compound is further underscored by its inclusion in various chemical databases and its frequent citation in scientific literature. Researchers have utilized this compound to investigate fundamental questions in organic chemistry, biochemistry, and materials science. Its versatility and compatibility with a wide range of synthetic methods make it an indispensable tool for chemists working across diverse disciplines.
In conclusion, tert-butyl oxycarbonyl-D-aspartic acid, with its CAS number 62396-48-9, is a vital molecule that continues to play a pivotal role in modern chemical research. Its applications span from peptide synthesis to drug discovery and materials science, reflecting its broad utility across multiple fields. As research into chiral compounds and enantioselective synthesis continues to advance, this compound will undoubtedly remain at the forefront of scientific innovation.
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